
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane is an organic compound with the molecular formula C20H40S4 This compound is characterized by its unique structure, which includes four sulfur atoms and four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,12,12-tetramethyl-1,3,11,13-tetraoxacycloicosane with a sulfurizing agent to replace the oxygen atoms with sulfur atoms. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to facilitate the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of 2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The pathways involved often include redox reactions and the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2,12,12-Tetramethyl-1,3,11,13-tetraoxacycloicosane: Similar structure but with oxygen atoms instead of sulfur.
2,2,3,3-Tetramethylbutane: A simpler compound with a similar methyl group arrangement but without the cyclic structure or sulfur atoms.
Uniqueness
2,2,12,12-Tetramethyl-1,3,11,13-tetrathiacycloicosane is unique due to its combination of a large cyclic structure with multiple sulfur atoms and methyl groups
Propiedades
Número CAS |
5650-30-6 |
|---|---|
Fórmula molecular |
C20H40S4 |
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
2,2,12,12-tetramethyl-1,3,11,13-tetrathiacycloicosane |
InChI |
InChI=1S/C20H40S4/c1-19(2)21-15-11-7-5-9-13-17-23-20(3,4)24-18-14-10-6-8-12-16-22-19/h5-18H2,1-4H3 |
Clave InChI |
BNTYLUPBYMPAHN-UHFFFAOYSA-N |
SMILES canónico |
CC1(SCCCCCCCSC(SCCCCCCCS1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


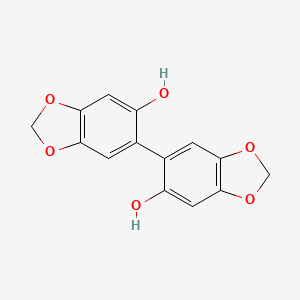
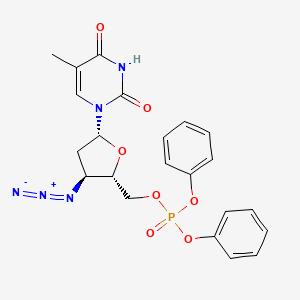

![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)

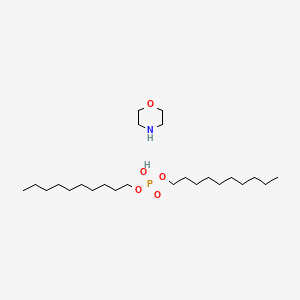




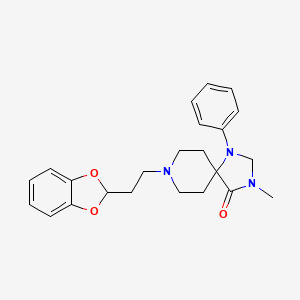
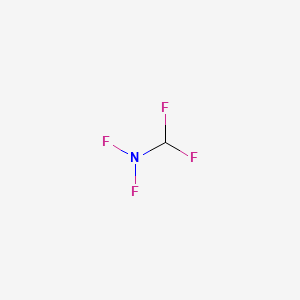
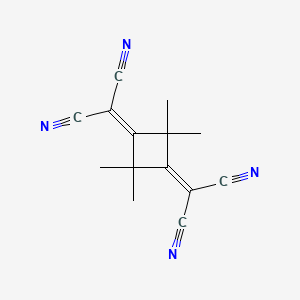
![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12806969.png)
